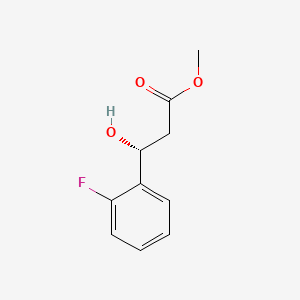
Methyl (r)-3-(2-fluorophenyl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-3-(2-fluorophenyl)-3-hydroxypropanoate is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a fluorophenyl group, a hydroxypropanoate moiety, and a methyl ester, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(2-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of ®-3-(2-fluorophenyl)-3-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Methyl ®-3-(2-fluorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Methyl ®-3-(2-fluorophenyl)-3-oxopropanoate.
Reduction: Methyl ®-3-(2-fluorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl ®-3-(2-fluorophenyl)-3-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl ®-3-(2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the hydroxypropanoate moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl ®-3-(2-chlorophenyl)-3-hydroxypropanoate
- Methyl ®-3-(2-bromophenyl)-3-hydroxypropanoate
- Methyl ®-3-(2-methylphenyl)-3-hydroxypropanoate
Uniqueness
Methyl ®-3-(2-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and bioavailability compared to its chloro, bromo, and methyl analogs.
特性
分子式 |
C10H11FO3 |
|---|---|
分子量 |
198.19 g/mol |
IUPAC名 |
methyl (3R)-3-(2-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |
InChIキー |
IYTGMOVPCCCHTJ-SECBINFHSA-N |
異性体SMILES |
COC(=O)C[C@H](C1=CC=CC=C1F)O |
正規SMILES |
COC(=O)CC(C1=CC=CC=C1F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


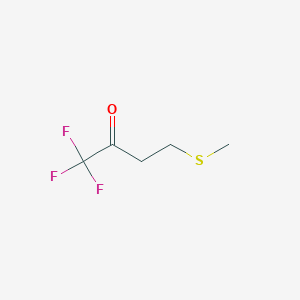
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B15319779.png)
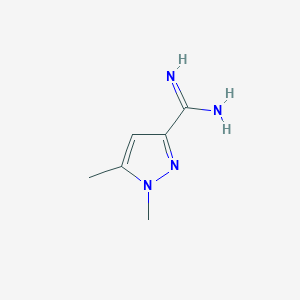

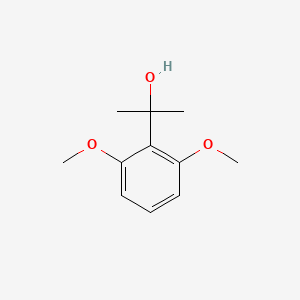
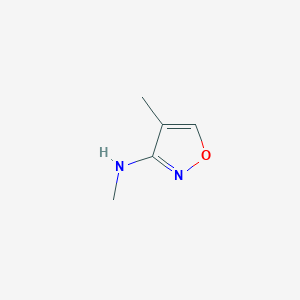
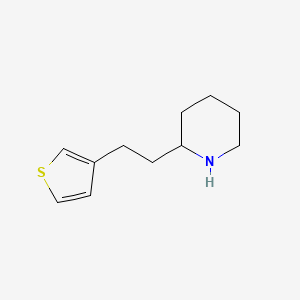
![2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B15319827.png)
![tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B15319828.png)
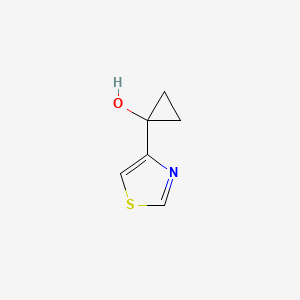
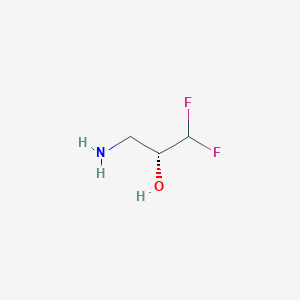
![(E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid](/img/structure/B15319851.png)


